Cas no 1396813-66-3 (N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide)

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide structure
1396813-66-3 structure
商品名:N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide
CAS番号:1396813-66-3
MF:C16H22N2O5S
メガワット:354.421283245087
CID:6252374
PubChem ID:71787391

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide
    • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
    • F6186-1394
    • 1396813-66-3
    • N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
    • VU0535049-1
    • N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
    • AKOS024536202
    • インチ: 1S/C16H22N2O5S/c1-16(21,5-6-24-2)9-18-15(20)14(19)17-8-11-3-4-12-13(7-11)23-10-22-12/h3-4,7,21H,5-6,8-10H2,1-2H3,(H,17,19)(H,18,20)
    • InChIKey: NNEJTRAOIVSYRN-UHFFFAOYSA-N
    • ほほえんだ: S(C)CCC(C)(CNC(C(NCC1=CC=C2C(=C1)OCO2)=O)=O)O

計算された属性

  • せいみつぶんしりょう: 354.12494298g/mol
  • どういたいしつりょう: 354.12494298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 122Ų

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6186-1394-10mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
10mg
$79.0 2023-09-09
Life Chemicals
F6186-1394-75mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
75mg
$208.0 2023-09-09
Life Chemicals
F6186-1394-20mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
20mg
$99.0 2023-09-09
Life Chemicals
F6186-1394-40mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
40mg
$140.0 2023-09-09
Life Chemicals
F6186-1394-20μmol
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6186-1394-15mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
15mg
$89.0 2023-09-09
Life Chemicals
F6186-1394-10μmol
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6186-1394-25mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
25mg
$109.0 2023-09-09
Life Chemicals
F6186-1394-1mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
1mg
$54.0 2023-09-09
Life Chemicals
F6186-1394-4mg
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
1396813-66-3
4mg
$66.0 2023-09-09

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide 関連文献

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamideに関する追加情報

Introduction to N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide (CAS No. 1396813-66-3)

N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide (CAS No. 1396813-66-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, presents a unique set of chemical properties that make it a promising candidate for various applications in medicinal chemistry and drug discovery.

The molecular framework of this compound encompasses several key functional groups, including a benzodioxol moiety, which is known for its presence in numerous bioactive natural products and synthetic drugs. The benzodioxol ring system, often referred to as an oxygenated phenyl ring, is renowned for its role in conferring biological activity to molecules. Specifically, the 5-position of the benzodioxol ring in this compound is substituted with a methyl group, which enhances its solubility and metabolic stability.

In addition to the benzodioxol core, the compound features a long aliphatic chain with hydroxyl and methylsulfanyl groups. The presence of these functional groups contributes to the compound's amphiphilic nature, making it suitable for interactions with both hydrophobic and hydrophilic environments. This characteristic is particularly valuable in drug design, where achieving optimal solubility and membrane permeability is crucial for effective drug delivery.

The synthesis of N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the benzodioxol precursor, followed by functionalization at the 5-position. Subsequent steps involve the introduction of the hydroxyl and methylsulfanyl groups on the aliphatic chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yield and purity.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have been particularly interested in its potential as an inhibitor of various enzymatic targets that are implicated in inflammatory and infectious diseases. The benzodioxol moiety has been shown to interact with biological targets in a manner similar to known therapeutic agents, suggesting that this compound may exhibit similar biological effects.

Recent studies have highlighted the compound's ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity, N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide may offer a novel approach to treating conditions characterized by excessive inflammation.

In addition to its anti-inflammatory properties, preliminary research suggests that this compound may also possess antimicrobial activity. The structural features of the molecule, particularly the presence of hydroxyl and methylsulfanyl groups, are thought to contribute to its ability to disrupt bacterial cell membranes. This property makes it a promising candidate for developing new antibiotics or antimicrobial agents.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy. N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide has undergone several in vitro and in vivo studies to assess its pharmacokinetic properties. These studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME), and potential side effects. The results have been instrumental in optimizing its chemical structure for better bioavailability and reduced toxicity.

The future prospects of this compound are promising, with ongoing research aimed at further elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical trials. If successful, this could lead to the development of new treatments for a variety of diseases.

In conclusion, N'-(2H-1,3-benzodioxol-5-yl)methyl-N-2-hydroxy-2-methyl-4-(methylsulfanyl)butylethanediamide (CAS No. 1396813-66-3) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and multifaceted biological activities make it a valuable tool for drug discovery and development. As research continues to uncover its potential benefits, this compound holds promise for improving human health through innovative therapeutic interventions.

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